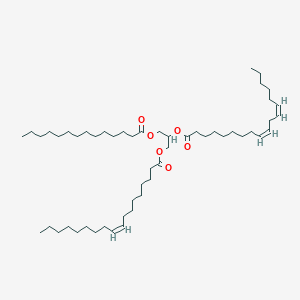

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol

Description

Properties

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h17,20,24-27,50H,4-16,18-19,21-23,28-49H2,1-3H3/b20-17-,26-24-,27-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNIXBLJTLNQQJ-CLLPMJJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Structure, Synthesis, and Applications in Advanced Drug Delivery

Introduction: Unveiling the Potential of a Complex Triglyceride

In the landscape of pharmaceutical sciences and drug development, the role of excipients is evolving from inert fillers to functional components that actively enhance drug performance. Among these, lipids, and specifically triglycerides, have garnered significant attention for their ability to improve the oral bioavailability of poorly soluble drugs. This guide provides a comprehensive technical overview of a specific mixed-acid triglyceride, 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol, a molecule with a defined chemical structure that offers unique physicochemical properties. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile lipid and its potential applications in modern drug delivery systems.

This compound is a triacylglycerol that contains myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively, of the glycerol backbone.[1][2][3] Notably, it is found in natural sources such as mature human milk, infant formula fats, and butterfat.[1][2][3] Its structure, comprising a combination of saturated, monounsaturated, and polyunsaturated fatty acids, imparts a unique set of properties that are of interest in the formulation of sophisticated drug delivery vehicles.

Chemical Structure and Physicochemical Properties

The precise arrangement of fatty acids on the glycerol backbone dictates the physicochemical characteristics of a triglyceride, influencing its melting behavior, solubility, and interaction with other molecules.

Chemical Structure

-

Systematic Name: 9Z,12Z-octadecadienoic acid, 1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester[1]

-

Common Names: 1-Myristin-2-Linolein-3-Olein, TG(14:0/18:2/18:1)[1][3]

-

Molecular Weight: 829.33 g/mol [2]

The structure consists of:

-

A central glycerol backbone.

-

Myristic acid (a saturated C14 fatty acid) at the sn-1 position.

-

Linoleic acid (a polyunsaturated C18:2 fatty acid) at the sn-2 position.

-

Oleic acid (a monounsaturated C18:1 fatty acid) at the sn-3 position.

The "rac-" prefix in the name indicates that the glycerol is a racemic mixture, meaning it is a 1:1 mixture of the two enantiomers at the sn-2 position.

Physicochemical Properties

The combination of saturated and unsaturated fatty acids in this compound results in it typically being a solid at room temperature.[4] The presence of unsaturated fatty acids, particularly linoleic acid with two double bonds, introduces kinks in the acyl chains, preventing the tight packing that is characteristic of fully saturated triglycerides. This leads to a lower melting point compared to a triglyceride with three long-chain saturated fatty acids.[5][6]

| Property | Value | Source |

| Appearance | Solid at room temperature | [4] |

| Boiling Point | 783.8 ± 50.0 °C at 760 mmHg | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 294.2 ± 30.2 °C | [4] |

| Refractive Index | 1.477 | [4] |

| Solubility | Soluble in ethanol and DMF. Insoluble in water. | [3] |

The melting point of mixed-acid triglycerides is influenced by several factors, including the chain length of the fatty acids, the degree of unsaturation, the specific positions of the fatty acids on the glycerol backbone, and the polymorphic form of the crystal.[7][8]

Synthesis and Purification

The controlled synthesis of a specific mixed-acid triglyceride like this compound requires a strategic approach to ensure the correct placement of each fatty acid. A common method involves a multi-step enzymatic or chemical synthesis.

Representative Synthesis Protocol (Enzymatic Approach)

This protocol outlines a plausible enzymatic synthesis route, which offers high specificity and milder reaction conditions compared to purely chemical methods.

Step-by-Step Methodology:

-

Starting Material: Begin with a protected glycerol derivative, such as 1,3-benzylidene glycerol, to selectively acylate the sn-2 position first.

-

Esterification at sn-2: React the protected glycerol with linoleic acid in the presence of a lipase that is not sn-1,3 specific, or use chemical methods such as dicyclohexylcarbodiimide (DCC) coupling.

-

Deprotection: Remove the protecting group to expose the hydroxyl groups at the sn-1 and sn-3 positions.

-

Esterification at sn-1 and sn-3: In a solvent-free system, perform an enzymatic acidolysis reaction. Use an sn-1,3 specific lipase with myristic acid and oleic acid. The relative amounts of the two fatty acids can be adjusted to favor the desired product.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of starting materials and the formation of the desired triglyceride.

-

Work-up: Once the reaction is complete, the enzyme is typically removed by filtration. The crude product is then washed to remove any unreacted fatty acids and glycerol.

Purification by Flash Column Chromatography

Flash column chromatography is an effective technique for purifying lipids from a reaction mixture.[9][10]

Protocol:

-

Column Preparation: A glass column is packed with silica gel 60 as the stationary phase. The silica is typically loaded as a slurry in a non-polar solvent like hexane.

-

Sample Loading: The crude reaction mixture is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane) and loaded onto the top of the silica gel column.

-

Elution: A solvent gradient is used to elute the components from the column. A common solvent system for triglycerides is a gradient of ethyl acetate in hexane.[11]

-

Initially, a low polarity mobile phase (e.g., 100% hexane) is used to elute any non-polar impurities.

-

The polarity of the mobile phase is gradually increased by adding ethyl acetate to elute the desired triglyceride.

-

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified triglyceride.

Analysis and Characterization

Confirming the structure and purity of the synthesized triglyceride is crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

-

Gas Chromatography (GC): After transesterification to fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition of the triglyceride.[12]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate triglycerides based on their partition number (PN), which is related to the carbon number and the number of double bonds.[13] This technique can be used to assess the purity of the final product.

Spectroscopic Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of triglycerides.[14] The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule, allowing for the confirmation of the fatty acid composition and their positions on the glycerol backbone.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~5.34 | Olefinic protons (-CH=CH-) of linoleoyl and oleoyl chains |

| ~5.27 | sn-2 proton of the glycerol backbone (-CH-) |

| ~4.29 & ~4.14 | sn-1 and sn-3 protons of the glycerol backbone (-CH₂-) |

| ~2.77 | Bis-allylic protons (-CH=CH-CH₂ -CH=CH-) of the linoleoyl chain |

| ~2.30 | α-carbonyl protons (-CH₂ -COO-) of all three fatty acid chains |

| ~2.01 | Allylic protons (-CH₂ -CH=CH-) of the linoleoyl and oleoyl chains |

| ~1.61 | β-carbonyl protons (-CH₂-CH₂ -COO-) of all three fatty acid chains |

| ~1.20-1.40 | Methylene protons (-(CH₂)n-) of all three fatty acid chains |

| ~0.88 | Terminal methyl protons (-CH₃) of all three fatty acid chains |

Note: The exact chemical shifts and coupling patterns can vary slightly depending on the solvent and the specific spectrometer used.

Applications in Drug Development

The unique structure of this compound makes it a promising excipient in the development of lipid-based drug delivery systems, particularly for poorly water-soluble drugs.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[15] These systems are designed to improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized form, thereby overcoming the dissolution rate-limiting step in absorption.

Mixed-chain triglycerides like this compound can serve as the oil phase in SEDDS formulations.[14] The presence of both medium-chain (from myristic acid) and long-chain (from linoleic and oleic acids) fatty acids can offer a balance of properties. Medium-chain triglycerides are known for their ability to be readily absorbed, while long-chain triglycerides can enhance lymphatic transport, which can be beneficial for certain drugs to avoid first-pass metabolism.

Formulation of a SEDDS with a Poorly Soluble Drug (e.g., Fenofibrate):

A representative SEDDS formulation could consist of:

-

Oil Phase: this compound

-

Surfactant: A non-ionic surfactant with a high HLB value (e.g., Cremophor® EL)

-

Co-surfactant/Co-solvent: A short-chain alcohol or glycol (e.g., Transcutol®)

-

Active Pharmaceutical Ingredient (API): A poorly water-soluble drug like fenofibrate.[15]

The development of such a formulation involves constructing pseudo-ternary phase diagrams to identify the self-emulsifying region and optimizing the ratios of the components to achieve the desired droplet size and drug loading.

Safety and Handling

-

General Handling: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).

-

Storage: The compound should be stored in a cool, dry place, away from light and oxidizing agents to prevent degradation of the unsaturated fatty acid chains. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Toxicity: Based on the SDS for similar compounds, it is not classified as a hazardous substance. No significant irritant effects on the skin or eyes are expected.

Conclusion

This compound represents a class of highly defined mixed-acid triglycerides with significant potential in pharmaceutical formulation. Its unique combination of saturated, monounsaturated, and polyunsaturated fatty acids provides a versatile platform for the development of advanced drug delivery systems, such as SEDDS, for enhancing the oral bioavailability of challenging drug candidates. A thorough understanding of its chemical structure, physicochemical properties, and synthesis is paramount for its effective application. As the pharmaceutical industry continues to seek innovative solutions for drug delivery, the exploration of well-characterized functional lipids like this compound will undoubtedly play a crucial role.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. old.iupac.org [old.iupac.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Purification [chem.rochester.edu]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Triglyceride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties, analytical methodologies, and potential applications of the mixed-acid triglyceride, 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipidomics, drug delivery, and formulation science, offering field-proven insights and detailed protocols.

Introduction: The Significance of a Specific Mixed-Acid Triglyceride

This compound, a triacylglycerol with a specific arrangement of myristic, linoleic, and oleic acids on the glycerol backbone, is more than just a simple lipid.[1][2][3][4][5] Its presence in vital natural sources such as mature human milk, infant formula fats, and butterfat underscores its biological relevance.[1][2][3][4][5][6][7] The unique combination of saturated (myristic), polyunsaturated (linoleic), and monounsaturated (oleic) fatty acids imparts distinct physicochemical characteristics that are of significant interest in the development of advanced drug delivery systems and as a standard for lipidomic research. Understanding these properties is paramount for harnessing its potential in pharmaceutical and nutritional applications.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is critical for its effective utilization. These properties dictate its behavior in various solvent systems, its physical state under different conditions, and its interactions with other molecules.

Structural and General Properties

The fundamental characteristics of this triglyceride are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3][4][5] |

| Synonyms | 1-Myristin-2-Linolein-3-Olein, TG(14:0/18:2/18:1) | [1][2][3][4][5] |

| CAS Number | 108961-58-6 | [2][3][4][5] |

| Molecular Formula | C₅₃H₉₆O₆ | [1][2][4][5] |

| Molecular Weight | 829.33 g/mol | [1][3][4] |

| Physical State | Typically exists as a solid at room temperature. | [1] |

| Boiling Point | 783.8 ± 50.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 294.2 ± 30.2 °C | [1] |

Solubility Profile

The solubility of a lipid is a crucial parameter for its application in formulations. The solubility of this compound has been determined in several common solvents.

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 10 mg/mL | [2][5] |

| Ethanol | 10 mg/mL | [2][5] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2][5] |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble |

Note: The solubility in chloroform and methanol is inferred from data on similar triglycerides and should be experimentally verified for this specific molecule.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is essential to confirm the identity, purity, and regiospecificity of this compound. A multi-technique approach is recommended for comprehensive analysis.

Chromatographic Analysis: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triacylglycerols.

This protocol provides a general framework for the separation of mixed-acid triglycerides. Optimization will be required for specific instrumentation and sample matrices.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column thermostat.

-

Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol

-

Gradient Program:

-

Start with a high percentage of Acetonitrile.

-

Gradually increase the percentage of Isopropanol to elute the more non-polar triglycerides.

-

A typical gradient might run from 90% A to 50% A over 30 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

-

Detector:

-

ELSD: Nebulizer temperature 40-50 °C, Evaporator temperature 50-60 °C, Gas flow rate 1.5-2.0 L/min.

-

MS: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Causality Behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase allows for the separation of triglycerides based on their hydrophobicity, which is influenced by both the chain length and the degree of unsaturation of the fatty acid residues.

-

Acetonitrile/Isopropanol Mobile Phase: This solvent system provides good solubility for triglycerides and allows for a gradient elution that can effectively separate a complex mixture of these lipids.

-

ELSD/MS Detection: As triglycerides lack a strong chromophore for UV detection, ELSD or MS is necessary. ELSD provides a universal response for non-volatile analytes, while MS offers high sensitivity and the ability to identify compounds based on their mass-to-charge ratio.

Spectroscopic Analysis: Structural Elucidation

Expected ¹H NMR Signals (in CDCl₃):

-

~5.3-5.4 ppm: Olefinic protons of the linoleoyl and oleoyl chains.

-

~5.25 ppm: Proton at the sn-2 position of the glycerol backbone.

-

~4.1-4.3 ppm: Protons at the sn-1 and sn-3 positions of the glycerol backbone.

-

~2.7-2.8 ppm: Bis-allylic protons of the linoleoyl chain.

-

~2.3 ppm: Methylene protons adjacent to the carbonyl groups.

-

~2.0 ppm: Allylic protons of the linoleoyl and oleoyl chains.

-

~1.6 ppm: Methylene protons beta to the carbonyl groups.

-

~1.2-1.4 ppm: Methylene protons of the fatty acid chains.

-

~0.8-0.9 ppm: Terminal methyl protons of the fatty acid chains.

Expected ¹³C NMR Signals (in CDCl₃):

-

~172-174 ppm: Carbonyl carbons of the ester groups.

-

~127-131 ppm: Olefinic carbons of the linoleoyl and oleoyl chains.

-

~68-70 ppm: Carbon at the sn-2 position of the glycerol backbone.

-

~62-63 ppm: Carbons at the sn-1 and sn-3 positions of the glycerol backbone.

-

~34 ppm: Methylene carbons adjacent to the carbonyl groups.

-

~22-32 ppm: Methylene carbons of the fatty acid chains.

-

~14 ppm: Terminal methyl carbons of the fatty acid chains.

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS), is invaluable for the identification and structural analysis of triglycerides.

Expected Mass Spectral Data (ESI-MS/MS):

-

Parent Ion: In positive ion mode, the molecule is expected to be detected as an ammonium adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺. For C₅₃H₉₆O₆, the [M+NH₄]⁺ ion would have an m/z of approximately 847.7.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the parent ion will result in characteristic neutral losses of the fatty acid chains, allowing for the identification of the constituent fatty acids. The loss of myristic acid (228.37 g/mol ), linoleic acid (280.45 g/mol ), and oleic acid (282.47 g/mol ) as neutral molecules or as acyloxonium ions will be observed. The relative abundance of the fragment ions can also provide information about the position of the fatty acids on the glycerol backbone.

Synthesis and Purification: A Controlled Approach

The regiospecific synthesis of mixed-acid triglycerides like this compound is a multi-step process that requires careful control to achieve the desired isomer.

Conceptual Synthetic Workflow

A common strategy for the synthesis of a specific mixed-acid triglyceride involves a stepwise acylation of a glycerol backbone with the desired fatty acids.

Caption: Conceptual workflow for the regiospecific synthesis of a mixed-acid triglyceride.

Purification Protocol: Flash Column Chromatography

Purification of the final product is typically achieved using silica gel column chromatography.

Methodology:

-

Slurry Preparation: The crude reaction mixture is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

-

Column Packing: A silica gel column is packed using a hexane/ethyl acetate solvent system.

-

Loading and Elution: The dissolved crude product is carefully loaded onto the column. Elution is performed with a gradient of increasing ethyl acetate in hexane.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified this compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in various research and development areas.

Drug Delivery Systems

Triglycerides are key components of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and self-emulsifying drug delivery systems (SEDDS). The specific fatty acid composition of a triglyceride can influence the solubility of the encapsulated drug, the stability of the formulation, and its in vivo fate. The presence of both saturated and unsaturated fatty acids in this compound can provide a unique balance of properties for these systems.

Caption: Role of this compound in a lipid-based drug delivery system.

Standard for Lipidomic Analysis

As a well-defined, high-purity triglyceride, this molecule can serve as an excellent internal or external standard for the quantification of other triglycerides in complex biological samples. Its unique mass and retention time allow for its clear identification in a complex lipidome.

Conclusion and Future Perspectives

This compound represents a fascinating molecule at the intersection of biology, chemistry, and pharmaceutical sciences. Its defined structure and presence in key biological fluids make it a subject of considerable interest. While this guide provides a comprehensive overview of its known properties and analytical methodologies, further research is warranted to fully elucidate its potential in drug delivery and other biomedical applications. Specifically, detailed studies on its interaction with cell membranes, its metabolic fate, and its performance in various drug formulations will be crucial in unlocking its full therapeutic potential.

References

- 1. This compound | Endogenous Metabolite | 108961-58-6 | Invivochem [invivochem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. This compound | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. This compound | Biorepositories [biorepositories.org]

- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

Section 1: Chemical Identity and Nomenclature

An In-Depth Technical Guide to TG(14:0/18:2/18:1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the triacylglycerol (triglyceride) TG(14:0/18:2/18:1), a molecule of significant interest in lipidomics and nutritional science. From its fundamental chemical identity to its biological roles and analytical methodologies, this document serves as a detailed resource for professionals in research and development.

1.1 Chemical Structure

TG(14:0/18:2/18:1) is a mixed-acid triacylglycerol. This signifies that a central glycerol backbone is esterified with three different fatty acids: myristic acid (14:0), linoleic acid (18:2), and oleic acid (18:1) at the sn-1, sn-2, and sn-3 positions, respectively[1][2].

Caption: Chemical Structure of TG(14:0/18:2/18:1)

1.2 CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number for TG(14:0/18:2/18:1) provides a unique identifier for this specific chemical substance.

| Identifier | Value |

| CAS Number | 108961-58-6[1][2][3] |

| Synonyms | 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol[1][2][3], 1-Myristin-2-Linolein-3-Olein[1][2][4], TG(14:0/18:2/18:1)[1][2][4] |

| Formal Name | 9Z,12Z-octadecadienoic acid, 1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester[1][2] |

1.3 Physicochemical Properties

A summary of the key physicochemical properties of TG(14:0/18:2/18:1) is presented below. These properties are crucial for its handling, storage, and analysis.

| Property | Value | Source |

| Molecular Formula | C53H96O6 | [1][3] |

| Molecular Weight | 829.3 g/mol | [1][3] |

| Appearance | Solution in ethanol | [1][2][3] |

| Purity | ≥98% | [2][3] |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| Storage | -20°C | [5] |

Section 2: Synthesis and Purification

The synthesis of mixed-acid triglycerides like TG(14:0/18:2/18:1) requires a controlled, stepwise approach to ensure the correct placement of each fatty acid on the glycerol backbone.

2.1 Synthesis Strategy: A Conceptual Workflow

The synthesis of specific mixed-acid triglycerides is typically achieved through the esterification of glycerol with the desired fatty acids.[6][7] This process can be catalyzed by either chemical agents or enzymes, such as lipases, which offer greater specificity.[6] A general, conceptual workflow for the synthesis is outlined below.

Caption: Conceptual Synthesis Workflow

2.2 Purification Methodologies

Following synthesis, the crude product is a mixture of the desired triglyceride, unreacted starting materials, and byproducts. Purification is essential to isolate TG(14:0/18:2/18:1) with high purity. Common methods for triglyceride purification include:

-

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating complex lipid mixtures.[8] Normal-phase and reversed-phase HPLC can be employed to resolve triglycerides based on their polarity.[8] Preparative thin-layer chromatography (TLC) and column chromatography are also viable options for purification.[8]

-

Membrane Filtration: Ultrafiltration can be used to separate triglycerides from smaller molecules, such as unreacted fatty acids and glycerol.[9] This method is particularly useful for large-scale purification.[9]

Section 3: Biological Significance and Applications

3.1 Biological Role

Triglycerides are the primary form of energy storage in animals.[10] They are stored in adipose tissue and can be hydrolyzed to release fatty acids and glycerol, which are then used as fuel by various tissues.[11][12] TG(14:0/18:2/18:1) has been identified in several biologically important sources:

-

Human Milk and Infant Formula: Its presence in mature human milk and infant formula fats suggests a role in infant nutrition and development.[1][2]

-

Butterfat: As a component of butterfat, it contributes to the overall fatty acid profile of dairy products.[1][2]

3.2 Research Applications

Given its specific structure and presence in biological systems, TG(14:0/18:2/18:1) is a valuable tool in several research areas:

-

Lipidomics: It serves as a standard for the identification and quantification of triglycerides in complex biological samples.

-

Nutritional Science: Research into the metabolic fate of specific dietary triglycerides can utilize TG(14:0/18:2/18:1) to understand its absorption, distribution, and metabolism.

-

Drug Development: In the context of metabolic diseases, understanding the metabolism of specific triglycerides can provide insights into disease mechanisms and potential therapeutic targets.[13][14]

Caption: Triglyceride Metabolism Pathway

Section 4: Analytical Methodologies

Accurate quantification of TG(14:0/18:2/18:1) in biological samples is crucial for research in lipidomics and related fields. The following is a detailed protocol for the analysis of triglycerides using liquid chromatography-mass spectrometry (LC-MS).

4.1 Protocol: Quantification of TG(14:0/18:2/18:1) in Plasma by LC-MS

This protocol outlines the key steps for the extraction and quantification of TG(14:0/18:2/18:1) from a plasma sample.

4.1.1 Materials and Reagents

-

Plasma sample

-

Internal Standard (e.g., a deuterated or odd-chain triglyceride)

-

Chloroform

-

Methanol

-

Isopropanol

-

Ammonium formate

-

Formic acid

-

LC-MS grade water

-

LC-MS grade acetonitrile

4.1.2 Experimental Protocol

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard solution.

-

-

Lipid Extraction (Folch Method):

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) isopropanol:acetonitrile mixture.

-

Vortex briefly and transfer to an autosampler vial.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: 10 mM ammonium formate in 9:1 (v/v) isopropanol:acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a lower to a higher concentration of Mobile Phase B to elute the triglycerides.

-

Flow Rate: A typical flow rate for such columns.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

-

Data Analysis:

-

Integrate the peak areas for TG(14:0/18:2/18:1) and the internal standard.

-

Calculate the concentration of TG(14:0/18:2/18:1) in the original plasma sample using a calibration curve prepared with known concentrations of the standard.

-

Section 5: Conclusion

TG(14:0/18:2/18:1) is a mixed-acid triglyceride with defined chemical properties and significant biological relevance. Its presence in human milk underscores its importance in nutrition. For researchers, it serves as a critical standard in lipidomic analyses and a tool to investigate the intricate pathways of lipid metabolism. The methodologies for its synthesis, purification, and analysis are well-established, providing a solid foundation for further research into its roles in health and disease.

References

- 1. This compound | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Labchem Catalog [labchem.com.my]

- 6. preprints.org [preprints.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "ULTRAFILTRATION FOR SEPARATION AND PURIFICATION OF TRIGLYCERIDE TO BE " by Jason Mills and Seungjin Lee Ph.D. [digitalcommons.gaacademy.org]

- 10. studymind.co.uk [studymind.co.uk]

- 11. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 12. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 13. Study Finds New Approach to Lowering High Triglycerides | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 14. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol (MLO), a mixed-acid triglyceride with significant relevance in pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems. This document synthesizes available solubility data, outlines detailed experimental protocols for its determination, and delves into the foundational thermodynamic principles governing its behavior in organic solvents.

Introduction to this compound (MLO)

This compound is a triglyceride composed of a glycerol backbone esterified with myristic acid (a saturated C14 fatty acid) at the sn-1 position, linoleic acid (a polyunsaturated C18 fatty acid) at the sn-2 position, and oleic acid (a monounsaturated C18 fatty acid) at the sn-3 position.[1] The unique combination of saturated, monounsaturated, and polyunsaturated fatty acids imparts specific physicochemical properties to MLO, influencing its melting behavior and solubility. As a lipid, MLO is inherently hydrophobic, exhibiting poor solubility in aqueous solutions but showing varying degrees of solubility in organic solvents.[2] Understanding and quantifying this solubility is paramount for its effective use in pharmaceutical formulations, where it can act as a carrier for poorly water-soluble active pharmaceutical ingredients (APIs).

Theoretical Framework: Principles of Triglyceride Solubility

The dissolution of a triglyceride like MLO in an organic solvent is a complex interplay of intermolecular forces. The process can be understood through the lens of thermodynamics, primarily governed by the Gibbs free energy of mixing. A negative Gibbs free energy change favors dissolution.

Several factors influence the solubility of triglycerides:

-

Solvent Polarity: The principle of "like dissolves like" is central. Nonpolar triglycerides, such as MLO, will exhibit higher solubility in nonpolar or weakly polar organic solvents.[3] Solvents with a polarity similar to that of the triglyceride can effectively overcome the solute-solute interactions and solvate the lipid molecules.

-

Fatty Acid Composition: The nature of the constituent fatty acids plays a crucial role.

-

Chain Length: Generally, triglycerides with shorter fatty acid chains are more soluble in polar solvents than those with longer chains.[4]

-

Degree of Unsaturation: The presence of double bonds in the fatty acid chains, as in the linoleoyl and oleoyl moieties of MLO, introduces kinks in the structure. This disrupts the regular packing of the triglyceride molecules, leading to a lower melting point and generally increased solubility in many organic solvents compared to their fully saturated counterparts.[5]

-

-

Temperature: The solubility of most solids, including triglycerides, in organic solvents increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and promotes mixing.

-

Polymorphism: Triglycerides can exist in different crystalline forms (polymorphs), each with its own unique melting point and solubility.[6] The stability of these forms can influence the dissolution rate and the equilibrium solubility.

Quantitative Solubility of this compound

Precise quantitative solubility data for MLO across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, based on qualitative data from suppliers and quantitative data for structurally analogous triglycerides, a solubility profile can be estimated. The following table provides a summary of expected solubility, which should be experimentally verified for specific applications.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility (mg/mL at 25°C) | Notes |

| Hexane | C₆H₁₄ | 0.1 | > 100 | High solubility expected due to nonpolar nature. |

| Chloroform | CHCl₃ | 4.1 | > 50 | Good solubility anticipated. |

| Acetone | C₃H₆O | 5.1 | ~ 10-20 | Moderate solubility expected. |

| Ethanol | C₂H₅OH | 5.2 | ~ 10 | Moderate solubility.[4][7] |

| Methanol | CH₃OH | 6.6 | < 10 | Lower solubility expected due to higher polarity. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 20 | Good solubility reported by suppliers.[7] |

Note: This data is an estimation based on the properties of similar triglycerides and should be confirmed experimentally.

Experimental Determination of MLO Solubility

Accurate determination of MLO solubility is critical for formulation development. The following section details robust experimental protocols for this purpose.

Shake-Flask Method Coupled with HPLC Analysis

This is the gold-standard method for determining equilibrium solubility.[8][9]

Principle: An excess of MLO is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then analyzed to determine the concentration of dissolved MLO.

Experimental Workflow:

References

- 1. Predictive relationships for the effects of triglyceride ester concentration and water uptake on solubility and partitioning of small molecules into lipid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. brainly.com [brainly.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. mdpi.com [mdpi.com]

- 6. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Dipalmitoyl-2-Oleoyl Glycerol | CAS 2190-25-2 | Cayman Chemical | Biomol.de [biomol.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

An In-Depth Technical Guide to the Endogenous Metabolism of Specific Triacylglycerol Isomers

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: Beyond Composition—The Critical Role of Structure in Triacylglycerol Metabolism

For decades, lipid research has focused on the fatty acid composition of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. While this has yielded crucial insights into the roles of saturated, monounsaturated, and polyunsaturated fats, it overlooks a critical dimension: the specific positioning of these fatty acids on the glycerol backbone. Triacylglycerols are not merely random collections of fatty acids; they are distinct molecular isomers with unique three-dimensional structures.

The arrangement of fatty acids at the stereospecifically numbered (sn) positions—sn-1, sn-2, and sn-3—creates a vast diversity of regioisomers and enantiomers.[1][2] This structural nuance is not trivial. Emerging evidence demonstrates that the metabolic fate of a TAG molecule—its digestion, transport, storage, and mobilization—is profoundly influenced by its isomeric form. The enzymes that govern these processes exhibit distinct positional preferences, meaning that two TAGs with identical fatty acid compositions but different arrangements can have disparate biological effects.[3][4]

This guide moves beyond simple composition to provide a detailed exploration of the endogenous metabolism of specific TAG isomers. We will dissect the enzymatic machinery that builds and breaks down these molecules with positional specificity, the cellular systems that traffic and store them, and the advanced analytical techniques required to resolve and quantify them. For the drug development professional, understanding this isomer-specific metabolism is paramount for designing lipid-based therapeutics and for elucidating the mechanisms of metabolic diseases such as nonalcoholic fatty liver disease (NAFLD), diabetes, and atherosclerosis.

Part 1: The Molecular Architecture of Triacylglycerol Isomers

Triacylglycerols consist of a glycerol molecule esterified to three fatty acids. The asymmetry of the central carbon atom (C2) of the glycerol backbone means that the two primary hydroxyl groups are not stereochemically identical.[4] This gives rise to different types of isomers:

-

Regioisomers : These isomers have the same fatty acid composition but differ in the positional distribution of the fatty acids on the glycerol backbone. For example, a TAG containing two palmitic acid (P) molecules and one oleic acid (O) molecule can exist as 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (PPO) or 1,3-dipalmitoyl-2-oleoyl-sn-glycerol (POP).[1]

-

Enantiomers : When the fatty acids at the sn-1 and sn-3 positions are different, a chiral center is created at the sn-2 position, resulting in a pair of enantiomers. For example, 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol (POS) is the enantiomer of 1-stearoyl-2-oleoyl-3-palmitoyl-sn-glycerol (SOP).[4]

The stereospecific numbering (sn) convention is used to unambiguously define these structures. In a Fischer projection, the secondary hydroxyl group at C2 is shown to the left; the carbon atom above is designated sn-1, and the one below is sn-3.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PNPLA family of enzymes: characterisation and biological role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aocs.org [aocs.org]

Introduction: Beyond Composition—The Stereo-Molecular Mandate

An In-depth Technical Guide: The Functional Imperative of sn-2 Positioned Polyunsaturated Fatty Acids: From Membrane Architecture to Precision Signaling

Audience: Researchers, scientists, and drug development professionals.

In the landscape of lipid biology, it is a foundational concept that the mere presence of a particular fatty acid is only half the story. The true functional narrative of a glycerolipid—be it a triacylglycerol (TAG) or a phospholipid—is dictated by the specific stereochemical position its fatty acyl chains occupy on the glycerol backbone. These positions, designated sn-1, sn-2, and sn-3 by the stereospecific numbering (sn) system, are not populated randomly. Instead, a sophisticated enzymatic machinery governs this placement, creating structurally and functionally distinct molecules.

This guide focuses on the paramount importance of the sn-2 position, particularly as it pertains to the esterification of polyunsaturated fatty acids (PUFAs). While saturated fatty acids are commonly found at the sn-1 position, the sn-2 position is uniquely enriched with PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA)[1][2]. This specific architecture is fundamental to two major cellular functions: the regulation of membrane biophysics and the generation of a vast arsenal of potent lipid signaling mediators[1]. Understanding the mechanisms that control the acylation at this position and the downstream consequences of releasing its specific cargo is critical for researchers in cell biology, pharmacology, and therapeutic development. This document provides a technical exploration of the enzymatic control, functional significance, analytical determination, and therapeutic manipulation of PUFAs at the sn-2 position.

Section 1: The Gatekeepers of PUFA Placement and Release

The strategic placement of PUFAs at the sn-2 position is a highly regulated process, managed by a suite of enzymes that both build and deconstruct phospholipids.

Acylation: The Lands' Cycle and LPLATs

The incorporation of PUFAs into the sn-2 position of glycerophospholipids is primarily catalyzed by lysophospholipid acyltransferases (LPLATs) in a remodeling pathway known as the Lands' cycle[1]. This cycle allows cells to precisely tailor the fatty acid composition of their membranes in response to metabolic or environmental cues. During the de novo synthesis of phospholipids, lysophosphatidic acid acyltransferases (LPAATs) are responsible for acylating the sn-2 position to form phosphatidic acid, a precursor for other phospholipids[1]. These enzymes exhibit substrate specificity, selectively transferring PUFA-CoAs to the lysophospholipid acceptor, thereby enriching cellular membranes with sn-2 PUFA-containing species.

Deacylation: The Pivotal Role of Phospholipase A₂ (PLA₂) Superfamily

The release of fatty acids from the sn-2 position is the critical initiating step for numerous signaling cascades. This hydrolysis is executed by the phospholipase A₂ (PLA₂) superfamily of enzymes[3][4]. These enzymes are not indiscriminate; different PLA₂ isoforms display exquisite specificity for both the phospholipid headgroup and, crucially, the fatty acid at the sn-2 position[3][5]. This specificity is the basis for the controlled generation of distinct downstream signaling molecules.

Recent lipidomic studies have confirmed that PLA₂ enzymes regulate membrane remodeling and cell signaling through this molecular-level discrimination[3][5]. The major PLA₂ families involved are:

-

Cytosolic PLA₂ (cPLA₂): Group IVA PLA₂ is a well-studied isoform with a distinct preference for arachidonic acid at the sn-2 position[3][4]. Its activation is a key event in initiating inflammatory responses.

-

Secreted PLA₂ (sPLA₂): This family comprises multiple groups, with varying specificities. For instance, PLA2G5 prefers fatty acids with less unsaturation, while groups 2D, 2F, 3, and 10 favor PUFAs like AA and DHA[6][7].

-

Calcium-Independent PLA₂ (iPLA₂): This group, particularly GVIA PLA₂, does not show a strong preference for AA but plays a crucial role in basal membrane homeostasis and remodeling[4].

The targeted release of a specific sn-2 PUFA by a particular PLA₂ isoform in response to a cellular stimulus is a fundamental mechanism for converting a structural lipid into a potent second messenger.

Table 1: Specificity of Key Phospholipase A₂ (PLA₂) Isoforms

| PLA₂ Isoform | Preferred sn-2 Fatty Acid(s) | Cellular Location | Key Function |

| GIVA cPLA₂ | Arachidonic Acid (AA, 20:4)[3][4] | Cytosol, translocates to perinuclear membranes[3] | Pro-inflammatory signaling, eicosanoid production[4] |

| GV sPLA₂ | Docosahexaenoic Acid (DHA, 22:6)[3] | Secreted | Extracellular membrane remodeling, inflammation[5] |

| GVIA iPLA₂ | Linoleic Acid (LA, 18:2)[3] | Cytosol, mitochondria-associated[3] | Membrane homeostasis, phospholipid remodeling[4] |

| GIIA sPLA₂ | No strong PUFA preference, acts on various FAs | Secreted | Host defense, inflammation[6][7] |

Section 2: sn-2 PUFAs as Architects of Membrane Biophysics

The insertion of a "kinked" polyunsaturated acyl chain at the sn-2 position profoundly alters the physical properties of the phospholipid bilayer[8]. This structural disruption has significant functional consequences.

-

Membrane Fluidity and Flexibility: The presence of cis double bonds in PUFAs prevents tight packing of phospholipid tails, thereby increasing membrane fluidity[1][8]. This enhanced fluidity is critical for the function of embedded proteins, facilitating conformational changes, lateral diffusion, and the formation of protein complexes. Asymmetric phospholipids (saturated sn-1, polyunsaturated sn-2) provide an optimal balance, enabling membrane vesiculation and fission without causing leakage[9].

-

Membrane Thickness and Packing Defects: Membranes enriched in PUFA-containing phospholipids tend to be thinner and have more packing defects—voids in the hydrophobic core that are accessible to water[1]. These properties can influence the activity of transmembrane proteins and modulate the partitioning of small molecules into the membrane.

-

Lipid Raft Modulation: Lipid rafts are specialized membrane microdomains enriched in saturated lipids and cholesterol that serve as signaling platforms. The incorporation of PUFAs into the surrounding membrane can alter the size, stability, and composition of these rafts. Studies in T-cells have shown that PUFA enrichment can displace key signaling kinases from the cytoplasmic leaflet of these domains, thereby inhibiting signal transduction[10][11].

Section 3: The sn-2 Position: A Regulated Reservoir for Lipid Mediators

The most well-characterized function of sn-2 PUFAs is their role as precursors to a vast family of potent, short-lived signaling molecules that regulate inflammation, immunity, and tissue homeostasis.

The Arachidonic Acid Cascade

Arachidonic acid (AA), stored almost exclusively at the sn-2 position of membrane phospholipids like phosphatidylinositol, is the primary substrate for the synthesis of eicosanoids[1][12]. Upon cellular stimulation (e.g., by cytokines or growth factors), cPLA₂ is activated and translocates to the membrane to selectively hydrolyze AA. The released AA is then rapidly metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert AA into prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, fever, and platelet aggregation[12][13].

-

Lipoxygenase (LOX) Pathway: LOX enzymes convert AA into leukotrienes (LTs) and lipoxins (LXs). Leukotrienes are potent chemoattractants for immune cells and mediators of allergic reactions, while lipoxins are anti-inflammatory and promote the resolution of inflammation[12][14].

Diagram 1: The sn-2 PUFA Release and Eicosanoid Synthesis Pathway

Caption: Release of sn-2 PUFAs by PLA₂ initiates COX and LOX signaling cascades.

EPA and DHA-Derived Mediators

The ω-3 PUFAs, EPA and DHA, also reside at the sn-2 position and are precursors to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. These molecules are crucial for actively turning off inflammation and promoting tissue repair, representing a counter-regulatory balance to the pro-inflammatory eicosanoids derived from AA.

Section 4: Analytical Methodologies for Positional Analysis

Determining the fatty acid composition at the sn-2 position is essential for understanding glycerolipid metabolism and function. Several well-established methods are available, each with distinct advantages and limitations.

Enzymatic Hydrolysis

The most common approach involves the use of regiospecific enzymes to selectively cleave fatty acids from the sn-1 and sn-3 positions, leaving the sn-2 position intact for analysis.

-

Pancreatic Lipase: This enzyme specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions of triacylglycerols. The resulting 2-monoacylglycerol (2-MAG) can be isolated and its fatty acid composition analyzed to reveal the original sn-2 profile[15].

-

Phospholipase A₂: As described earlier, PLA₂ specifically targets the sn-2 position. While its primary biological role is release, it can be used analytically. However, for determining the sn-2 composition, analysis of the released free fatty acid pool after complete hydrolysis is more direct. For determining the sn-1/sn-3 composition, analysis of the remaining lysophospholipid is performed.

Instrumental Analysis

Modern mass spectrometry techniques have revolutionized lipid analysis, enabling detailed structural elucidation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for modern lipidomics. Intact phospholipid or triacylglycerol molecules are ionized (e.g., via electrospray ionization) and fragmented. The resulting fragmentation patterns are diagnostic of the headgroup and the specific fatty acyl chains, often allowing for positional determination without prior hydrolysis[5][16].

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the fatty acid composition after enzymatic hydrolysis and derivatization. The isolated 2-MAGs or free fatty acids are converted into volatile fatty acid methyl esters (FAMEs) for separation and quantification by GC-MS[16][17][18].

Table 2: Comparison of Analytical Techniques for Positional Analysis

| Technique | Principle | Advantages | Limitations |

| Pancreatic Lipase Assay + GC-MS | Regiospecific hydrolysis of sn-1,3 positions of TAGs, followed by isolation and analysis of the 2-monoacylglycerol fraction[15][19]. | Well-established, cost-effective, provides direct sn-2 composition for TAGs. | Labor-intensive, requires separation of reaction products (e.g., by TLC), potential for acyl migration[19]. |

| LC-MS/MS | Separation of intact lipid species followed by fragmentation to identify headgroups and acyl chains based on mass-to-charge ratio[5][16]. | High-throughput, highly sensitive, provides molecular species information, can infer position from fragment ions. | Complex data analysis, expensive instrumentation, positional isomer differentiation can be challenging. |

Experimental Protocol: Determination of Fatty Acid Composition at the sn-2 Position of Triacylglycerols using Pancreatic Lipase

This protocol describes a validated workflow for determining the fatty acid profile specifically at the sn-2 position of a purified triacylglycerol sample.

Rationale: The protocol leverages the 1,3-regiospecificity of pancreatic lipase to digest a TAG sample. This leaves the 2-monoacylglycerol (2-MAG) intact. The 2-MAG is then physically separated from the released free fatty acids (from sn-1/3) and undigested TAGs using thin-layer chromatography (TLC). The fatty acids from the purified 2-MAG fraction are then transesterified to FAMEs for robust and quantitative analysis by GC-MS.

Materials:

-

Purified triacylglycerol (TAG) sample

-

Porcine pancreatic lipase powder

-

Tris-HCl buffer (1.0 M, pH 8.0)

-

Calcium chloride (CaCl₂) solution (0.22 M)

-

Sodium deoxycholate solution (0.05%)

-

Diethyl ether (inhibitor-free)

-

Ethanol (95%)

-

TLC plates (silica gel G)

-

Developing solvent: Hexane:Diethyl Ether:Acetic Acid (50:50:1 v/v/v)

-

0.02% 2',7'-dichlorofluorescein in ethanol (visualization spray)

-

Boron trifluoride (BF₃) in methanol (14%)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

2-MAG and FAME standards

Step-by-Step Methodology:

-

Enzymatic Hydrolysis: a. Weigh approximately 20 mg of the TAG sample into a screw-cap test tube. b. Prepare the reaction buffer by mixing 2 mL of Tris-HCl buffer, 0.2 mL of CaCl₂ solution, and 0.5 mL of sodium deoxycholate solution. c. Add 2.7 mL of the prepared reaction buffer to the TAG sample. d. Add 20 mg of pancreatic lipase powder. e. Cap the tube tightly, vortex vigorously for 1 minute to create an emulsion, and incubate at 40°C in a shaking water bath for 3 minutes. Causality: The short, precise incubation time is critical to minimize acyl migration, where a fatty acid from the sn-2 position can move to the sn-1 or sn-3 position, which would invalidate the results. f. Stop the reaction by adding 1 mL of ethanol and vortexing. g. Acidify the mixture with 1 mL of 6M HCl to protonate the fatty acids for extraction.

-

Lipid Extraction: a. Add 5 mL of diethyl ether to the tube, vortex for 1 minute, and centrifuge to separate the phases. b. Carefully collect the upper ether layer containing the lipids and transfer to a clean tube. c. Repeat the extraction twice more. Pool the ether extracts. d. Evaporate the solvent to dryness under a stream of nitrogen.

-

Isolation of 2-Monoacylglycerols by TLC: a. Resuspend the dried lipid extract in a small volume (~200 µL) of chloroform/methanol (2:1). b. Spot the entire sample onto a silica gel G TLC plate alongside a 2-MAG standard. c. Develop the plate in a chamber pre-saturated with the hexane:diethyl ether:acetic acid developing solvent. d. After development, air-dry the plate and visualize the lipid bands by spraying with the 2',7'-dichlorofluorescein solution and viewing under UV light. e. Identify the band corresponding to the 2-MAG standard. Carefully scrape the silica from this band into a clean screw-cap tube. Trustworthiness: Running a standard on the same plate is a self-validating step that ensures correct band identification.

-

Derivatization to FAMEs: a. To the tube containing the silica, add 1 mL of 14% BF₃ in methanol. b. Cap tightly and heat at 100°C for 30 minutes to convert the fatty acids to FAMEs. c. Cool the tube, add 1 mL of water and 2 mL of hexane. Vortex thoroughly. d. Centrifuge and transfer the upper hexane layer (containing FAMEs) to a GC vial, passing it through a small column of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: a. Inject 1 µL of the FAME sample into the GC-MS. b. Use a suitable capillary column (e.g., HP-Innowax) and a temperature program designed to separate common FAMEs. c. Identify individual FAMEs by comparing their retention times to known standards and their mass spectra to library data. d. Quantify the relative percentage of each fatty acid to determine the composition of the sn-2 position.

Diagram 2: Experimental Workflow for Positional Analysis of TAGs

Caption: Workflow for determining the sn-2 fatty acid profile of triacylglycerols.

Section 5: Implications in Health, Disease, and Therapeutics

The specific positioning of fatty acids has profound, field-proven implications for nutrition and medicine.

-

Infant Nutrition: Human breast milk fat is unique in that a high percentage (70-75%) of its palmitic acid is esterified at the sn-2 position[20][21]. In contrast, vegetable oils used in standard infant formulas have palmitic acid at the sn-1 and sn-3 positions. This structural difference has major consequences. When sn-1,3 palmitate is hydrolyzed, the free palmitic acid readily forms insoluble calcium soaps in the infant's gut, leading to reduced calcium and fat absorption and harder stools[20][22][23]. Formulas with a high sn-2 palmitate structure (often called OPO fats) mimic breast milk, leading to softer stools, improved calcium and fatty acid absorption, and beneficial changes to the gut microbiome[22][23][24].

-

Inflammatory Diseases and Cancer: Since the sn-2 position is the primary reservoir for arachidonic acid, the dysregulation of PLA₂ activity is a hallmark of many inflammatory diseases, including arthritis, asthma, and atherosclerosis. Overproduction of AA-derived eicosanoids contributes to chronic inflammation and can promote tumorigenesis[6][12]. Therefore, PLA₂ enzymes are significant targets for anti-inflammatory drug development.

-

Structured Lipids as Therapeutics: The knowledge of positional effects has led to the development of "structured lipids" (SLs). These are novel, synthetically modified TAGs where specific fatty acids are placed at desired positions on the glycerol backbone[25][26]. For example, SLs can be designed with medium-chain fatty acids (for quick energy) at sn-1,3 and a therapeutic PUFA like DHA at the sn-2 position. This structure enhances the absorption and bioavailability of the sn-2 PUFA, as it is absorbed as a 2-monoacylglycerol[25][27]. Such SLs are being explored for applications in clinical nutrition, cognitive health, and managing metabolic diseases[25].

Conclusion

The function of a polyunsaturated fatty acid is inextricably linked to its position within a glycerolipid molecule. The sn-2 position serves as a critical nexus, acting as both a key determinant of membrane structure and the primary, regulated source of precursors for potent lipid signaling mediators. The enzymatic precision of acyltransferases and phospholipases in managing the acylation state of this position underscores its biological importance. For researchers and drug developers, appreciating this stereo-molecular specificity is paramount. It opens new avenues for designing more effective nutritional interventions, developing targeted anti-inflammatory therapies, and engineering structured lipids with enhanced bioavailability and specific health benefits. The sn-2 position is not merely a location; it is a functional command center for lipid biology.

References

- 1. Roles of polyunsaturated fatty acids, from mediators to membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beyond Fluidity: The Role of Lipid Unsaturation in Membrane Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Roles of the Secreted Phospholipase A2 Gene Family in Immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 9. Acyl chain asymmetry and polyunsaturation of brain phospholipids facilitate membrane vesiculation without leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Eicosanoids in Regulating Inflammation and Neutrophil Migration as an Innate Host Response to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. aocs.org [aocs.org]

- 16. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Phospholipid-derived fatty acids - Wikipedia [en.wikipedia.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

- 22. What is SN-2 Palmitate [hcp.biostime.com]

- 23. delivery.bunge.com [delivery.bunge.com]

- 24. SN-2 Palmitate: why you should know about this important compound - Melanie McGrice [melaniemcgrice.com.au]

- 25. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol

Audience: Researchers, scientists, and drug development professionals in the fields of lipid chemistry, nutritional science, and pharmacology.

Abstract

Structurally defined mixed-acid triacylglycerols (TAGs) are invaluable tools for research in nutrition, metabolism, and drug delivery. 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol is a specific TAG found in physiologically important sources like human milk fat[1][2]. Its precise synthesis, however, presents a significant chemical challenge due to the need for regioselective esterification of the glycerol backbone. This document provides a comprehensive guide to a robust, multi-step chemical synthesis protocol for this compound. The strategy relies on the sequential use of orthogonal protecting groups to direct the acylation of myristic, linoleic, and oleic acids to the sn-1, sn-2, and sn-3 positions, respectively. This protocol is designed to provide researchers with a reliable method to obtain high-purity, structurally confirmed mixed-acid TAGs for advanced scientific investigation.

Introduction: The Significance of Structurally Defined Triacylglycerols

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and a major component of dietary fats[3][4]. The specific fatty acids and their positional distribution (stereospecific numbering, sn) on the glycerol backbone profoundly influence the physical, chemical, and metabolic properties of the lipid[5]. Mixed-acid TAGs, containing different fatty acids, are the most common form in nature. For example, this compound has been identified in natural fats such as mature human milk and butterfat[1].

The synthesis of such structurally defined TAGs is crucial for:

-

Nutritional Studies: Investigating the metabolic fate and health effects of specific dietary fats.

-

Pharmaceutical Development: Using TAGs as functional excipients or as part of lipid-based drug delivery systems.

-

Food Science: Creating "structured lipids" with tailored physical properties and enhanced nutritional value[6][7][8].

Direct esterification of glycerol with a mixture of myristic, linoleic, and oleic acids results in a complex, statistical mixture of various TAG isomers that are difficult to separate[9]. Therefore, a controlled, stepwise approach is necessary to achieve the desired regiochemistry. This guide details a logical and field-proven chemical synthesis strategy employing protecting groups to achieve this goal.

Synthesis Strategy: A Regioselective Pathway

The synthesis of a tri-substituted, asymmetric glycerol derivative requires a strategy that allows for the sequential and specific introduction of different acyl groups. This is achieved by temporarily blocking, or "protecting," certain hydroxyl groups while another is being esterified[10][11]. Our chosen pathway utilizes two different types of protecting groups that can be removed under distinct conditions (orthogonality), ensuring precise control at each step.

The overall workflow is outlined below:

Caption: Overall workflow for the regioselective synthesis of the target TAG.

Causality of Experimental Choices:

-

Starting Material: We begin with rac-solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a commercially available glycerol derivative where the sn-1 and sn-2 hydroxyls are protected as an acetal, leaving the primary sn-3 hydroxyl accessible[12].

-

First Acylation: The free sn-3 hydroxyl is acylated with oleic acid. Using oleoyl chloride in the presence of a base like pyridine facilitates an efficient esterification.

-

Orthogonal Protection: After removing the initial acetal group, we are left with sn-3-oleoyl-glycerol, which has free hydroxyls at sn-1 and sn-2. To differentiate them, we use a bulky silyl protecting group, tert-butyldimethylsilyl chloride (TBDMS-Cl). This reagent selectively protects the less sterically hindered primary hydroxyl at the sn-1 position over the secondary hydroxyl at sn-2[13].

-

Sequential Acylations & Deprotections: With the sn-1 position blocked, the sn-2 hydroxyl can be cleanly acylated with linoleoyl chloride. The silyl ether is then selectively removed using a fluoride source (TBAF), which does not affect the existing ester bonds. This frees the sn-1 hydroxyl for the final acylation with myristoyl chloride.

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous chemicals. All steps should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 1-Oleoyl-rac-glycerol

-

Reaction Setup: To a solution of rac-solketal (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add oleoyl chloride (1.1 equivalents) dropwise to the cooled solution over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 1 M HCl. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain crude solketal oleate.

-

Deprotection: Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1 M HCl (4:1 v/v). Stir at room temperature for 4-6 hours until TLC indicates complete removal of the acetonide group.

-

Purification: Neutralize the reaction with saturated NaHCO₃ and extract the product with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting crude oil by silica gel column chromatography to yield pure 1-Oleoyl-rac-glycerol.

Step 2: Synthesis of 1-Oleoyl-3-(tert-butyldimethylsilyl)-rac-glycerol

-

Reaction Setup: Dissolve 1-Oleoyl-rac-glycerol (1 equivalent) in anhydrous DCM. Add imidazole (2.5 equivalents).

-

Silylation: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equivalents) portion-wise at room temperature.

-

Reaction: Stir the mixture for 6-8 hours. Monitor the selective protection of the primary hydroxyl by TLC.

-

Work-up and Purification: Quench with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by silica gel column chromatography to isolate the desired product.

Step 3: Synthesis of 1-Oleoyl-2-Linoleoyl-3-(tert-butyldimethylsilyl)-rac-glycerol

-

Reaction Setup: To a solution of the product from Step 2 (1 equivalent) in anhydrous DCM under an inert atmosphere, add pyridine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Cool to 0 °C.

-

Acylation: Add linoleoyl chloride (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

-

Work-up and Purification: Perform an aqueous work-up as described in Step 1.4. Purify the crude product by silica gel column chromatography.

Step 4: Synthesis of 1-Oleoyl-2-Linoleoyl-rac-glycerol

-

Reaction Setup: Dissolve the protected diacylglycerol from Step 3 (1 equivalent) in anhydrous THF.

-

Desilylation: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 equivalents) dropwise at 0 °C.

-

Reaction: Stir at 0 °C for 1-2 hours, then at room temperature for an additional 2-3 hours. Monitor the deprotection by TLC.

-

Work-up and Purification: Quench the reaction by adding saturated NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Step 5: Synthesis of this compound

-

Reaction Setup: To a solution of the diacylglycerol from Step 4 (1 equivalent) in anhydrous DCM under an inert atmosphere, add pyridine (1.5 equivalents) and a catalytic amount of DMAP. Cool to 0 °C.

-

Final Acylation: Add myristoyl chloride (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until completion as monitored by TLC.

-

Final Purification: Perform an aqueous work-up as described in Step 1.4. The final purification of the target triacylglycerol is critical. Use silica gel column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate). For very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be required[14].

Data Presentation and Characterization

Reaction Summary Table

| Step | Reaction | Key Reagents | Protecting Group | Expected Yield (%) |

| 1 | Oleoylation & Deprotection | rac-Solketal, Oleoyl Chloride | Isopropylidene (Acetal) | 75-85% |

| 2 | Selective Silylation | TBDMS-Cl, Imidazole | TBDMS (Silyl Ether) | 80-90% |

| 3 | Linoleoylation | Linoleoyl Chloride, Pyridine | TBDMS (Silyl Ether) | 85-95% |

| 4 | Selective Desilylation | TBAF | - | 90-98% |

| 5 | Myristoylation | Myristoyl Chloride, Pyridine | - | 85-95% |

Chemical Synthesis Scheme

Caption: Reaction scheme for the synthesis of the target triacylglycerol.

Product Characterization

-

Purity: Assess by TLC and Reverse-Phase HPLC. A single peak should be observed[15].

-

Structural Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): Confirm the presence of signals corresponding to the glycerol backbone protons and carbons, as well as the characteristic signals for the myristoyl, linoleoyl, and oleoyl acyl chains.

-

Mass Spectrometry (MS): Verify the molecular weight of the final product (C₅₃H₉₆O₆, MW: 829.3 g/mol )[2].

-

Fatty Acid Profile: Transesterify the final TAG to fatty acid methyl esters (FAMEs) and analyze by Gas Chromatography (GC) to confirm the 1:1:1 molar ratio of myristic, linoleic, and oleic acids[16].

-

Conclusion

This application note provides a detailed, step-by-step chemical synthesis protocol for this compound. By employing a robust strategy of orthogonal protection and sequential acylation, this method offers precise control over the final molecular structure. This protocol empowers researchers to produce high-purity, structurally defined triacylglycerols, enabling more accurate and reproducible studies in the fields of lipidomics, nutrition, and pharmaceutical sciences.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 108961-58-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. media.neliti.com [media.neliti.com]

- 7. Synthesis of structured lipids by lipase-catalyzed interesterification of triacetin with camellia oil methyl esters and preliminary evaluation of their plasma lipid-lowering effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of symmetrical structured triglycerides via a bottom-up process - ProQuest [proquest.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. media.neliti.com [media.neliti.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. tandfonline.com [tandfonline.com]

- 13. learninglink.oup.com [learninglink.oup.com]

- 14. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. meatscience.org [meatscience.org]

Application Note: Quantitative Analysis of Triacylglycerols Using 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol as an Internal Standard

Abstract